Lobophorin CR-2

Natural Product Chemistry Spirotetronate Macrolide Structural Elucidation

Lobophorin CR-2 (CAS 1800562-59-7, molecular formula C61H90N2O22) is a natural product belonging to the lobophorin family of spirotetronate macrolide antibiotics. Isolated from a marine-derived Streptomyces sp.

Molecular Formula C61H90N2O22
Molecular Weight 1203.4 g/mol
Cat. No. B12369450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLobophorin CR-2
Molecular FormulaC61H90N2O22
Molecular Weight1203.4 g/mol
Structural Identifiers
SMILESCC1CC(C(C2C1C3(C(C=C2)C(=C)C(CC(C(=CC4C=C(C(CC45C(=O)C(=C3O)C(=O)O5)C)CO)C)OC6CC(C(C(O6)C)NC(=O)OC)(C)[N+](=O)[O-])O)C)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)OC9CC(C(C(O9)C)OC)O)O)C
InChIInChI=1S/C61H90N2O22/c1-26-17-36-18-35(25-64)29(4)23-61(36)56(70)48(57(71)85-61)55(69)60(11)38(30(5)39(65)19-42(26)81-47-24-59(10,63(73)74)54(34(9)80-47)62-58(72)76-13)15-14-37-49(60)27(2)16-28(3)51(37)83-46-22-43(50(68)31(6)77-46)82-44-21-41(67)53(33(8)79-44)84-45-20-40(66)52(75-12)32(7)78-45/h14-15,17-18,27-29,31-34,36-47,49-54,64-69H,5,16,19-25H2,1-4,6-13H3,(H,62,72)/b26-17?,55-48+/t27-,28-,29+,31-,32-,33-,34+,36+,37-,38-,39?,40+,41+,42-,43+,44-,45+,46-,47-,49+,50-,51-,52-,53-,54-,59-,60+,61-/m0/s1
InChIKeyAMTBMZSIMKAATB-BCBLRGKBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Lobophorin CR-2: Spirotetronate Macrolide with Distinct UPR-Associated Activity Profile


Lobophorin CR-2 (CAS 1800562-59-7, molecular formula C61H90N2O22) is a natural product belonging to the lobophorin family of spirotetronate macrolide antibiotics [1]. Isolated from a marine-derived Streptomyces sp. strain 7790_N4 collected off the coast of Costa Rica, it was identified alongside two other new congeners, CR1 and CR3, via bioassay-guided fractionation [1]. The lobophorin class is characterized by a pentacyclic aglycon core bearing D-kijanose or D-kijanose-like sugars and an oligosaccharide side chain [2]. While lobophorins as a class exhibit antibacterial, anti-inflammatory, and cytotoxic activities [3], CR-2 is specifically noted for its ability to induce unfolded protein response (UPR)-associated gene expression [1].

Why Lobophorin CR-2 Cannot Be Substituted by Generic Lobophorin Analogs


Lobophorin congeners exhibit divergent biological activities stemming from subtle structural modifications. As demonstrated within the lobophorin class, the absence of a single hydroxyl group at C-32 in lobophorin F (2) dramatically enhances antibacterial potency against Staphylococcus aureus compared to lobophorin B (4) (>16-fold improvement) [1]. Similarly, lobophorin F displays superior cytotoxicity against NCI-H460 cells (IC50 3.16 μM) relative to lobophorin B (IC50 26.6 μM) [1]. Lobophorin CR-2 possesses a unique molecular architecture (C61H90N2O22) distinguished by specific sugar composition and stereochemistry [2]. Its UPR-modulating activity profile is distinct among lobophorins, and structural differences even among closely related congeners (e.g., CR1, CR2, CR3) preclude simple interchangeability [2].

Quantitative Differentiation Evidence for Lobophorin CR-2 vs. Closest Analogs


Structural Differentiation: Unique Molecular Formula and Sugar Composition vs. CR1 and CR3

Lobophorin CR-2 (6) possesses a molecular formula of C61H90N2O22 (MW 1203.37) with 18 degrees of unsaturation [1]. This differs from CR1 (5, C61H92NO20, 17 degrees of unsaturation) and CR3 (7, C61H90N2O23, 18 degrees of unsaturation) [1]. The 16 amu difference between CR2 and lobophorin B reflects distinct sugar moiety composition [1]. NMR analysis confirmed the presence of three sugar units including a 3-amino-2,3,6-trideoxy sugar and a nitro sugar [1].

Natural Product Chemistry Spirotetronate Macrolide Structural Elucidation

UPR Pathway Modulation: Class-Level Activity Inference from Congener CR1

Lobophorin CR-2 induces UPR-associated gene expression, inhibits oral squamous cell carcinoma cell growth, and causes UPR-dependent cell death in MEF cells [1]. While direct quantitative data for CR-2 is limited due to insufficient isolated material [2], its congener CR1 (5) activated Chop-luciferase reporters with an EC50 of approximately 1.2 μM [3]. The structural similarity between CR1 and CR2 (differing by one oxygen atom and one nitrogen atom) suggests comparable UPR-modulating potency, though direct quantification remains unestablished.

Unfolded Protein Response ER Stress Apoptosis

Antibacterial Activity: Cross-Class Comparison with Lobophorin F

While no direct antibacterial data exists for Lobophorin CR-2, its close structural relative lobophorin F (2) demonstrates potent activity against Staphylococcus aureus ATCC 29213 and Enterococcus faecalis ATCC 29212 with MIC values of 8 μg/mL for both strains, representing a >16-fold improvement over lobophorin B (MIC >128 μg/mL) [1]. The absence of the C-32 hydroxyl group in lobophorin F is critical for this enhanced antibacterial property [1]. Lobophorin CR-2 shares the core spirotetronate scaffold but possesses a distinct glycosylation pattern; thus, its antibacterial profile is predicted to differ from that of lobophorin F.

Antimicrobial Activity Gram-positive Bacteria MIC

Optimal Research and Industrial Use Cases for Lobophorin CR-2


Elucidating Unfolded Protein Response (UPR) Mechanisms in Cancer

Lobophorin CR-2 induces UPR-associated gene expression and causes UPR-dependent cell death in murine embryonic fibroblasts [1]. This activity makes it a valuable tool for probing the role of ER stress signaling pathways (ATF4/CHOP axis) in oral squamous cell carcinoma and other malignancies. Researchers can employ CR-2 as a chemical probe to dissect the apoptotic arm of the UPR, particularly in cancer types characterized by high basal ER stress.

Structure-Activity Relationship (SAR) Studies in Spirotetronate Macrolides

The unique molecular formula (C61H90N2O22) and sugar composition of Lobophorin CR-2 [1] provide a distinct chemical scaffold for SAR investigations. Comparing its biological profile to those of CR1, CR3, lobophorin F, and other congeners [2] can reveal how specific glycosylation patterns and oxidation states modulate antibacterial, cytotoxic, and UPR-inducing activities. Such studies are essential for guiding semi-synthetic optimization and drug lead development.

Natural Product Library Screening for Novel UPR Modulators

Given its ability to activate Chop-luciferase reporters (as inferred from the activity of the crude extract and congener CR1) [3], Lobophorin CR-2 serves as a validated positive control or reference compound in high-throughput screening campaigns aimed at discovering new UPR-modulating natural products. Its inclusion in screening libraries enhances the detection of structurally diverse ER stress inducers.

Comparative Efficacy Studies in Oral Cancer Models

Although quantitative in vitro data for CR-2 is limited, its reported inhibition of oral squamous cell carcinoma (OSCC) cell growth [1] warrants further investigation. Researchers may evaluate CR-2 alongside other lobophorins (e.g., CR1, lobophorin F) in OSCC cell lines (e.g., SCC-9, SCC-25) and in vivo xenograft models to benchmark its relative potency and therapeutic window.

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